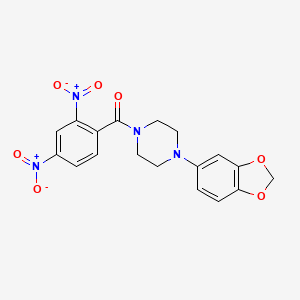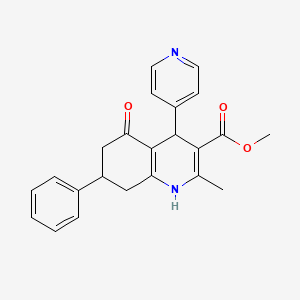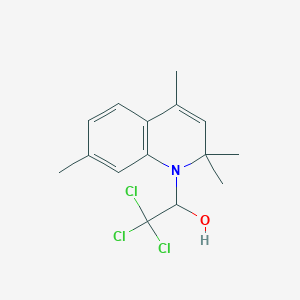![molecular formula C20H32N4O B5152604 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine, commonly known as NPC-06, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as drug discovery and development. NPC-06 is a small molecule that belongs to the class of cyclooctanamine derivatives and has a unique chemical structure that makes it an attractive target for research.
Mecanismo De Acción
The mechanism of action of NPC-06 is not fully understood, but it is believed to act as a kinase inhibitor, specifically targeting the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth and survival, and dysregulation of this pathway is implicated in various diseases, including cancer.
Biochemical and Physiological Effects:
NPC-06 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, NPC-06 has been shown to protect neurons from oxidative stress and may have a role in preventing neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC-06 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one of the limitations of NPC-06 is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on NPC-06. One potential area of research is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of NPC-06 and to identify potential targets for the compound. Finally, research is needed to optimize the synthesis process and improve the solubility of NPC-06 to enhance its potential applications.
Métodos De Síntesis
NPC-06 can be synthesized using a multi-step process that involves the reaction of 2-(4-acetyl-1-piperazinyl)pyridine with cyclooctanone in the presence of a catalyst such as sodium hydride. The resulting intermediate is then treated with methyl iodide to obtain the final product, NPC-06. This process has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
NPC-06 has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, NPC-06 has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[3-[(cyclooctylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-17(25)23-12-14-24(15-13-23)20-18(8-7-11-21-20)16-22-19-9-5-3-2-4-6-10-19/h7-8,11,19,22H,2-6,9-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWWMYCEKZXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)

![4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)